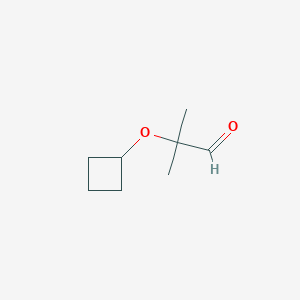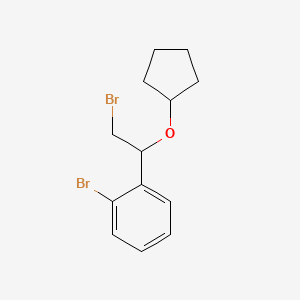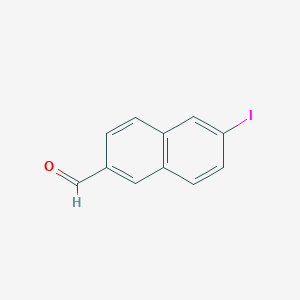
6-Iodonaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Iodonaphthalene-2-carbaldehyde is an organic compound with the molecular formula C11H7IO It is a derivative of naphthalene, where an iodine atom is substituted at the 6th position and an aldehyde group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodonaphthalene-2-carbaldehyde typically involves the iodination of naphthalene derivatives followed by formylation. One common method includes the iodination of 2-naphthaldehyde using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst such as copper(II) sulfate in an organic solvent like acetic acid.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination and formylation reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products vary depending on the nucleophile used.
Oxidation: 6-Iodonaphthalene-2-carboxylic acid.
Reduction: 6-Iodonaphthalene-2-methanol.
Applications De Recherche Scientifique
6-Iodonaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of dyes and pigments due to its aromatic structure.
Mécanisme D'action
The mechanism of action of 6-Iodonaphthalene-2-carbaldehyde largely depends on its reactivity towards various reagents. The iodine atom and the aldehyde group provide sites for electrophilic and nucleophilic attacks, respectively. These interactions facilitate the formation of new bonds and the synthesis of diverse chemical entities.
Comparaison Avec Des Composés Similaires
2-Iodonaphthalene: Lacks the aldehyde group, making it less reactive in certain chemical transformations.
6-Bromonaphthalene-2-carbaldehyde: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
2-Naphthaldehyde:
Uniqueness: 6-Iodonaphthalene-2-carbaldehyde is unique due to the presence of both an iodine atom and an aldehyde group, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H7IO |
|---|---|
Poids moléculaire |
282.08 g/mol |
Nom IUPAC |
6-iodonaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H7IO/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-7H |
Clé InChI |
CJUHUWRJXHSBQY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=CC(=C2)I)C=C1C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


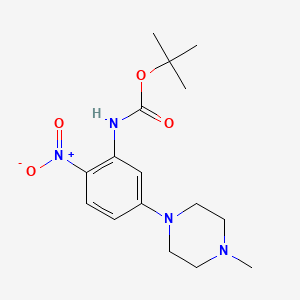


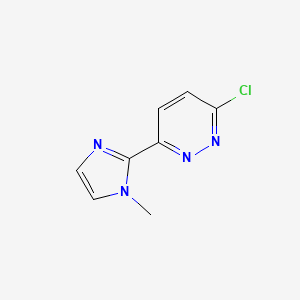
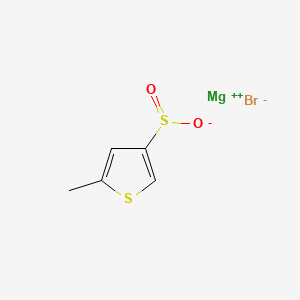
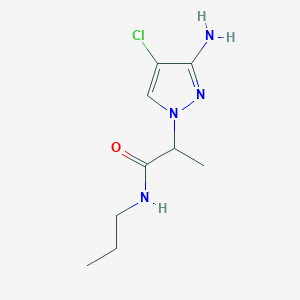
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)
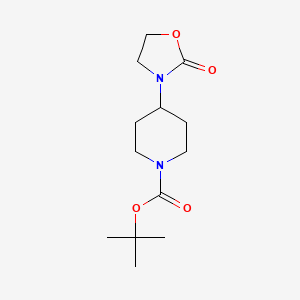
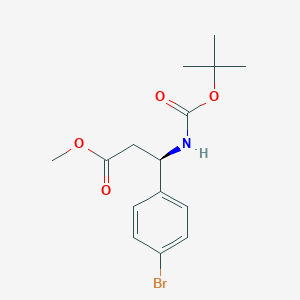
![2-{3-aminospiro[3.3]heptan-1-yl}acetamide hydrochloride, Mixture of diastereomers](/img/structure/B13487544.png)

![Ethyl 3-cyclohexyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13487564.png)
